molecular formula C6H5FN2O2 B181687 2-Fluoro-4-nitroaniline CAS No. 369-35-7

2-Fluoro-4-nitroaniline

Cat. No. B181687
CAS RN: 369-35-7
M. Wt: 156.11 g/mol
InChI Key: LETNCFZQCNCACQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitroaniline, with the CAS number 369-35-7, is an aniline derivative bearing a fluoride and a nitro group at 2- and 4-positions . It serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs). The amine group conducts nucleophilic substitution and diazotization .


Synthesis Analysis

The synthesis of 2-Fluoro-4-nitroaniline involves several steps. A patent describes a method involving the dissolution of cuprous cyanide in toluene and the NMP blended solution . The 2-fluoro-4-nitro bromobenzene made in the previous step is then added . After several hours of reaction, the solution is cooled to room temperature .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-nitroaniline consists of a six-membered benzene ring with a fluoride and a nitro group at the 2- and 4-positions, respectively . The chemical formula is C6H5FN2O2 .


Chemical Reactions Analysis

2-Fluoro-4-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring . It can undergo various types of reactions, including substitution and reduction reactions .


Physical And Chemical Properties Analysis

2-Fluoro-4-nitroaniline is a white powder . It has a melting point range of 122-130 °C . The molecular weight is 156.11 g/mol .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Nanotechnology and Material Science .

Summary of the Application

2-Fluoro-4-nitroaniline is used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes (SWCNTs) for organic colour centre-tailored carbon nanotubes .

Results or Outcomes

The introduction of sp3 defects onto SWCNTs allows for the tailoring of organic colour centres. This could potentially enhance the properties of the carbon nanotubes, making them more suitable for various applications .

Lithium Bismaleamate Anode Material

Specific Scientific Field

This application is in the field of Electrochemistry and Battery Technology .

Summary of the Application

2-Fluoro-4-nitroaniline is used in the synthesis of a lithium bismaleamate anode material for lithium-ion batteries .

Methods of Application

While the exact method of synthesis is not provided in the sources, it’s known that 2-Fluoro-4-nitroaniline plays a crucial role in the process .

Results or Outcomes

The lithium bismaleamate anode material synthesized from 2-Fluoro-4-nitroaniline demonstrated an electrode capacity of 688.9 mAhg −1 .

Molecularly Imprinted Fluorescent Sensor

Specific Scientific Field

This application is in the field of Analytical Chemistry and Environmental Science .

Summary of the Application

2-Fluoro-4-nitroaniline has been used in the creation of a molecularly imprinted fluorescent sensor for the detection of 4-nitroaniline in water .

Methods of Application

The sensor was synthesized via free radical polymerization with 4-nitroaniline as the template molecule . The exact role of 2-Fluoro-4-nitroaniline in this process is not specified in the sources.

Results or Outcomes

The sensor demonstrated high fluorescence intensity, short detection time (0.5 min), good selectivity, and excellent sensitivity (limit of detection = 0.8 nM) for 4-nitroaniline .

Synthesis of Antibiotic Candidate TBI-233

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

2-Fluoro-4-nitroaniline is used as a precursor in the synthesis of the antibiotic candidate TBI-233 .

Methods of Application

The key bond-forming step in this route is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline .

Results or Outcomes

.

Synthesis of 4-Fluoro-o-Phenylenediamine

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

2-Fluoro-4-nitroaniline is used as a reagent in the preparation of 4-fluoro-o-phenylenediamine . This compound is a key intermediate in the synthesis of various organic compounds.

Results or Outcomes

The successful synthesis of 4-fluoro-o-phenylenediamine from 2-Fluoro-4-nitroaniline provides a key intermediate for the synthesis of various organic compounds .

Synthesis of 4-Fluoro-N-Ethyl-2-Nitroaniline

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

2-Fluoro-4-nitroaniline is used as a starting reagent in the synthesis of 4-fluoro-N-ethyl-2-nitroaniline . This compound is a key intermediate in the synthesis of various pharmaceutical compounds.

Results or Outcomes

The successful synthesis of 4-fluoro-N-ethyl-2-nitroaniline from 2-Fluoro-4-nitroaniline provides a key intermediate for the synthesis of various pharmaceutical compounds .

Safety And Hazards

2-Fluoro-4-nitroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment/face protection is recommended when handling this compound . It should be used only outdoors or in a well-ventilated area .

Future Directions

2-Fluoro-4-nitroaniline has been used in the synthesis of active pharmaceutical ingredients (APIs), demonstrating its potential in the pharmaceutical industry . It has also been used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes (SWCNTs) for organic color center-tailored carbon nanotubes . A lithium bismaleamate anode material is synthesized from 2-fluoro-4-nitroaniline, demonstrating an electrode capacity of 688.9 mAhg −1 . These applications suggest promising future directions for this compound in various fields.

properties

IUPAC Name

2-fluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5FN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETNCFZQCNCACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190380
Record name 2-Fluoro-4-nitroaniline
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Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Fluoro-4-nitroaniline

CAS RN

369-35-7
Record name 2-Fluoro-4-nitrobenzenamine
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Record name 2-Fluoro-4-nitroaniline
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Record name 369-35-7
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Record name 2-FLUORO-4-NITROANILINE
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Synthesis routes and methods

Procedure details

A stirred solution of 3,4-difluoronitrobenzene (2.00 g, 12.57 mmol) in ammonium hydroxide (20 ml, 28% in water) was heated at 150° C. in a sealed flask for 3.5 hrs. The mixture was cooled to room temperature, and the resulting suspension was diluted in water, shaken for 15 min, the solid was isolated by filtration, rinsed with water, air-dried, and dried under high vacuum to afford title compound 337 (1.76 g, 90% yield) as a yellow crystalline solid. MS (m/z): 157.0 (M+H)+ and 179.0 (M+Na)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
AL Chen, F Huang, ML Hu, ZM Jin… - … für anorganische und …, 2017 - Wiley Online Library
… The [(η 6 -p-cymene)RuCl 2 (4-nitroaniline)] and [(η 6 -p-cymene)RuCl 2 (2-fluoro-4-nitroaniline)] compounds were determined by X-ray diffraction, appearing in a distorted piano-stool …
Number of citations: 1 onlinelibrary.wiley.com
JB Dickey, EB Towne, MS Bloom… - Industrial & …, 1953 - ACS Publications
… 126.4 grams(96%) of 2-fluoro-4-nitroaniline, melting point 135 to 136 C. … -acetic acid method, with the exception of 2-chloro-4-nitroaniline and 2-fluoro-4-nitroaniline which were …
Number of citations: 36 pubs.acs.org
FSP Cardoso, AL Kadam, RC Nelson… - … Process Research & …, 2023 - ACS Publications
… A more scalable route to 1 could be achieved by reordering the sequence of reactions (Scheme 1B), with the key step being a proposed double N-alkylation of 2-fluoro-4-nitroaniline …
Number of citations: 6 pubs.acs.org
R Pleixats, M Figueredo, J Marquet, M Moreno-Mañas… - Tetrahedron, 1989 - Elsevier
… The following products were obtained: N-Butyl-2-fluoro-4-nitroaniline, c, (59 mg, 19% yield over non recovered starting material), purified by destillation, bp 11 BC(oven temperature/O.2 …
Number of citations: 16 www.sciencedirect.com
M Mori, A Tresoldi, G Cazzaniga, F Meneghetti, S Villa - Molbank, 2022 - mdpi.com
… Compound 1 was prepared by a modified Meerwein arylation between 2-fluoro-4-nitroaniline and methyl 2-furoate, as previously described (Scheme 1) [10]. The identity of the …
Number of citations: 5 www.mdpi.com
이재근, 장사종 - Bulletin of the Korean Chemical Society, 1996 - koreascience.kr
… (7) with acetic anhy dride to give 2-fluoroacetanilide, nitration of the acetanilide with HNO3/H2SO4 and hydrolysis produced the mixture of two isomers, 2-fluoro-4-nitroaniline (20) and 2-…
Number of citations: 6 koreascience.kr
LM Gornostaev, IV Kalashnikova - Chemistry of Heterocyclic Compounds, 2018 - Springer
… 1-Aryl-3-(2-fluoro-4-nitrophenyl)triazenes 3a,b were obtained by diazotation of 2-fluoro-4-nitroaniline with sodium nitrite in the presence of p-toluenesulfonic acid, 13 followed by …
Number of citations: 3 link.springer.com
AT Peters, NO Soboyejo - Journal of the Society of Dyers and …, 1988 - Wiley Online Library
… The use of nuclear fluorindtcd intermediates, eg 2-fluoro-4-nitroaniline and 6-fluoi o2,4-dinitroaniline, has been described in some general …
Number of citations: 1 onlinelibrary.wiley.com
H Gershon, MW McNeil, R Parmegiani… - Applied …, 1971 - Am Soc Microbiol
… literature as follows: 1,3-difluoro-5-nitrobenzene (4), 1,3-dibromo-5-nitrobenzene (7), 1,3-diiodo-5-nitrobenzene (8),3,5-difluoroaniline (4), 3,5-diiodoaniline (8), 2-fluoro-4-nitroaniline (2)…
Number of citations: 11 journals.asm.org
R Dahiya, HK Pujari - Journal of fluorine chemistry, 1989 - Elsevier
… 2-Fluoroacetanilide (I) on successive nitration, hydrolysis and subject to steam distillation gave 2-fluoro-6-nitroaniline (III) as a steam-volatile compound and 2-fluoro-4-nitroaniline(I1). …
Number of citations: 5 www.sciencedirect.com

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